N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
Oxadiazole is a class of organic compounds that contain a five-membered heterocyclic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties and are widely studied by researchers . Triazolopyridines are another class of compounds that are known for their various biological activities.
Molecular Structure Analysis
The molecular structure of an oxadiazole involves a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The specific structure of the compound you’re asking about would also include a triazolopyridine group and a cyclohexene carboxamide group.Scientific Research Applications
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones were synthesized and found to exhibit cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to those of 5-fluorouracil. These enaminones also displayed antimicrobial activity, highlighting their potential in antitumor and antimicrobial applications (Riyadh, 2011).
Synthesis of Heterocyclic Compounds
The synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings was achieved. This included the formation of various N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the expansion of heterocyclic chemistry (El‐Sayed et al., 2008).
Structural Features and Synthesis Techniques
The molecular structure of related compounds, such as 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using X-ray diffraction and FT-IR spectroscopy. These studies are crucial for understanding the structural features of such complex molecules (Gumus et al., 2018).
Antibacterial Activity
A novel series of heterocyclic compounds, including derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, were synthesized and characterized. These compounds were tested for antibacterial activities against both gram-positive and gram-negative bacteria, as well as against various fungi, demonstrating their potential in antibacterial research (Patel & Patel, 2015).
Synthesis of Pyrrolidine Derivatives
The synthesis of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole, thiazole, thiadiazole, oxadiazole, and other moieties from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide was achieved. These derivatives were then tested for their antibacterial activity, contributing to the development of new antibacterial agents (Balandis et al., 2019).
Future Directions
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-19-17(25-22-11)13-7-8-23-14(9-13)20-21-15(23)10-18-16(24)12-5-3-2-4-6-12/h2-3,7-9,12H,4-6,10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACUNMVJCJNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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